N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide
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Overview
Description
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Compounds with a thiadiazole ring, such as this one, are known to interact strongly with biological targets due to their mesoionic character .
Mode of Action
It’s known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature . This allows them to interact with their targets within the cell.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which suggests good absorption and distribution .
Action Environment
The influence of 2-amino-5-ethylthio-1,3,4-thiadiazole on the inhibition of copper corrosion in an aerated 050M HCl solution has been investigated , suggesting that the compound’s activity may be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethyl hydrazinecarbothioamide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 5-ethyl-1,3,4-thiadiazole core.
Sulfonylation: The thiadiazole derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Coupling with 4-Fluorobenzamide: The final step involves coupling the sulfonylated thiadiazole derivative with 4-fluorobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases, including bacterial infections and cancer.
Industrial Applications: Its derivatives are explored for use in the synthesis of advanced materials and as intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide
- N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-chlorobenzamide
Uniqueness
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which enhances its lipophilicity and ability to cross cellular membranes. This structural feature may contribute to its higher potency and selectivity compared to similar compounds .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLXDPULRFOYMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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